molecular formula C17H19BrO3 B5130390 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene

Katalognummer B5130390
Molekulargewicht: 351.2 g/mol
InChI-Schlüssel: KASSYVAJPPRMFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research. It is a member of the class of compounds known as beta blockers, which are commonly used to treat hypertension, angina, and other cardiovascular diseases. In

Wirkmechanismus

The mechanism of action of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves its binding to the beta-1 adrenergic receptor subtype. This binding blocks the action of the endogenous ligands, epinephrine and norepinephrine, which normally activate the receptor and increase heart rate and contractility. By blocking this receptor subtype, 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene reduces heart rate and contractility, leading to its use as a beta blocker.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene are primarily related to its ability to block the beta-1 adrenergic receptor subtype. This leads to a reduction in heart rate and contractility, as well as a decrease in the release of renin from the kidneys. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, which may be related to its ability to block the beta-1 adrenergic receptor subtype.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its selectivity for the beta-1 adrenergic receptor subtype, which allows for the specific study of this receptor subtype in cardiovascular physiology and pharmacology. In addition, it has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing.
The limitations of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its potential for off-target effects, as it may also block other adrenergic receptor subtypes at higher concentrations. In addition, its use may be limited by its solubility and stability, which may require the use of specialized solvents and storage conditions.

Zukünftige Richtungen

There are several future directions for research involving 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene. These include further studies of its anti-inflammatory and anti-oxidant effects, as well as its potential use in the treatment of other diseases such as asthma and chronic obstructive pulmonary disease. In addition, there is a need for the development of more selective beta-1 adrenergic receptor blockers, which may have fewer off-target effects and greater therapeutic potential.

Synthesemethoden

The synthesis of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves the reaction of 3-(3-ethoxyphenoxy)propylamine with 1-bromo-2-nitrobenzene in the presence of a reducing agent such as iron powder or stannous chloride. The resulting nitro compound is then reduced to the corresponding amine using sodium dithionite, followed by reaction with 4-bromophenol in the presence of a base such as potassium carbonate to yield the final product.

Wissenschaftliche Forschungsanwendungen

1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene has been used extensively in scientific research as a tool to study the beta-adrenergic receptor system. It has been shown to selectively block the beta-1 adrenergic receptor subtype, which is primarily responsible for regulating heart rate and contractility. This has led to its use in studies of cardiovascular physiology and pharmacology.

Eigenschaften

IUPAC Name

1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASSYVAJPPRMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.